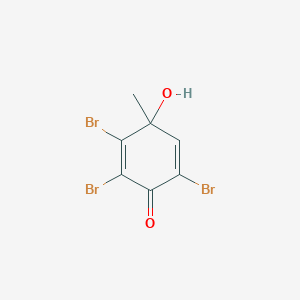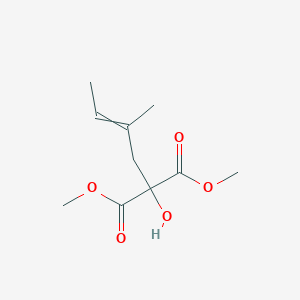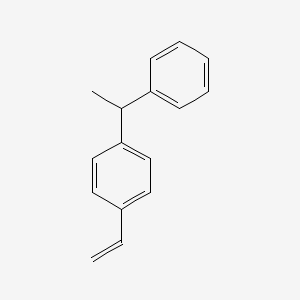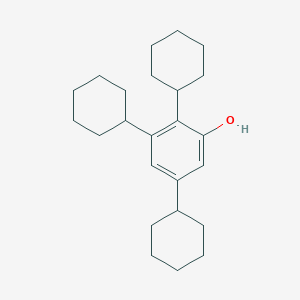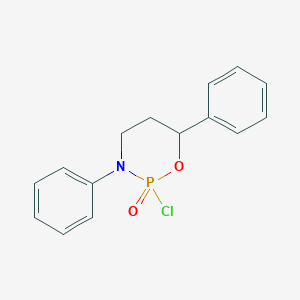
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound that belongs to the class of oxazaphosphinanes. This compound is characterized by the presence of a phosphorus atom bonded to an oxygen atom, a chlorine atom, and two phenyl groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of a phosphorus trichloride derivative with a suitable amine and an alcohol. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Phosphorus trichloride, aniline (or a substituted aniline), and an alcohol.
Reaction Conditions: The reaction is carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.
Procedure: The phosphorus trichloride is added dropwise to a solution of the amine and alcohol in the solvent, with continuous stirring. The mixture is then heated to reflux for several hours.
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved by optimizing the reaction conditions and using high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, using nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted oxazaphosphinanes.
Oxidation Reactions: Formation of phosphine oxides or phosphonates.
Reduction Reactions: Formation of phosphines or phosphine derivatives.
Applications De Recherche Scientifique
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with nucleophiles and electrophiles. The phosphorus atom, being electrophilic, can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo redox reactions, where the oxidation state of phosphorus changes, influencing its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Another phosphorus-containing compound with similar reactivity but different structural features.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent, exhibiting different chemical properties due to the presence of methoxy groups.
Uniqueness
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its oxazaphosphinane ring structure, which imparts distinct reactivity and stability compared to other phosphorus-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.
Propriétés
Numéro CAS |
89410-02-6 |
|---|---|
Formule moléculaire |
C15H15ClNO2P |
Poids moléculaire |
307.71 g/mol |
Nom IUPAC |
2-chloro-3,6-diphenyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C15H15ClNO2P/c16-20(18)17(14-9-5-2-6-10-14)12-11-15(19-20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
Clé InChI |
XNGDIKXEHXVMRO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(P(=O)(OC1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


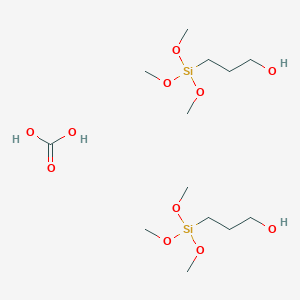
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
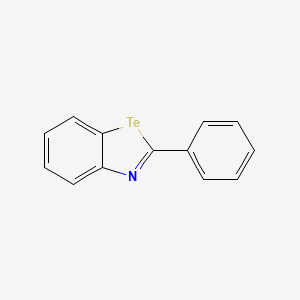

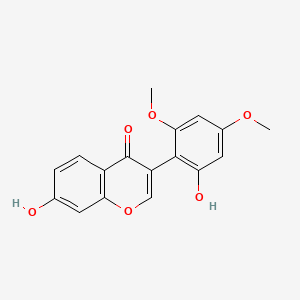
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
